molecular formula C17H19N5O5S B12355046 5'-O-Tosyl-2'-deoxyadenosine

5'-O-Tosyl-2'-deoxyadenosine

Cat. No.: B12355046
M. Wt: 405.4 g/mol
InChI Key: JBDNXJYWAILXSS-BFHYXJOUSA-N
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Description

5’-O-Tosyl-2’-deoxyadenosine: is a nucleoside analog where the 5’-hydroxyl group of 2’-deoxyadenosine is substituted with a tosyl group (p-toluenesulfonyl group). This compound is often used in organic synthesis and biochemical research due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Tosyl-2’-deoxyadenosine typically involves the tosylation of 2’-deoxyadenosine. One common method includes reacting 2’-deoxyadenosine with tosyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production .

Chemical Reactions Analysis

Types of Reactions: 5’-O-Tosyl-2’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5’-O-Tosyl-2’-deoxyadenosine primarily involves its role as a nucleoside analog. It can be incorporated into DNA during replication, leading to chain termination or mutations. The tosyl group enhances its reactivity, making it a valuable tool in studying enzymatic processes and DNA interactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    2’-Deoxyadenosine: The parent compound without the tosyl group.

    Cordycepin (3’-deoxyadenosine): A nucleoside analog with a similar structure but lacking the 3’-hydroxyl group.

    Cladribine (2-chloro-2’-deoxyadenosine): A chlorinated analog used as a chemotherapeutic agent.

Uniqueness: 5’-O-Tosyl-2’-deoxyadenosine is unique due to the presence of the tosyl group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions distinguishes it from other nucleoside analogs .

Properties

Molecular Formula

C17H19N5O5S

Molecular Weight

405.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H19N5O5S/c1-10-2-4-11(5-3-10)28(24,25)26-7-13-12(23)6-14(27-13)22-9-21-15-16(18)19-8-20-17(15)22/h2-5,8-9,12-14,23H,6-7H2,1H3,(H2,18,19,20)/t12-,13+,14+/m0/s1

InChI Key

JBDNXJYWAILXSS-BFHYXJOUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C(N=CN=C43)N)O

Origin of Product

United States

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